molecular formula C27H33N5O2PRu.PF6.NaPF6 B1191893 RuBi GABA trimethylphosphine

RuBi GABA trimethylphosphine

Cat. No.: B1191893
M. Wt: 904.56
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Caged Neurotransmitter Compounds

The field of caged neurotransmitter compounds emerged from pioneering work in the late 1970s, when researchers first began developing photolabile protecting groups for biological molecules. The concept originated with the synthesis of caged adenosine triphosphate in 1978, which was designed for rapid photoactivation of the sodium-potassium adenosine triphosphatase enzyme. This groundbreaking work established the fundamental principle of using photochemical protecting groups to render biologically active molecules temporarily inert until light activation.

The term "caged compounds" was coined by physiologist Joe Hoffman, who was studying muscle physiology and required precise temporal control over enzyme activation. Unlike chemists who used the term "caged" to describe box-like molecular structures, biologists adopted this terminology to describe the functional caging of biological activity. The simplicity and descriptive nature of this term led to its widespread adoption throughout the biological sciences, despite initial resistance from synthetic chemists who preferred more technically precise nomenclature.

During the 1980s, the development of caged neurotransmitters became a priority for neurobiologists seeking better tools for studying synaptic transmission. The collaboration between George Hess, a biophysicist, and Barry Carpenter, a chemist, proved particularly fruitful in advancing the field. Their work led to the development of caged carbamoylcholine and marked the beginning of systematic efforts to create photolabile versions of major neurotransmitters including glutamate, gamma-aminobutyric acid, serotonin, and glycine.

The early caged neurotransmitters relied primarily on ortho-nitrobenzyl photochemical protecting groups, which required ultraviolet light for activation. These compounds established the fundamental design principles for caged neurotransmitters: complete biological inertness before photolysis, rapid release upon illumination, and minimal interference with normal cellular processes. However, the requirement for ultraviolet light posed significant limitations for in vivo applications due to poor tissue penetration and potential phototoxicity.

Evolution from RuBi-Gamma-Aminobutyric Acid to RuBi Gamma-Aminobutyric Acid Trimethylphosphine

The development of RuBi-gamma-aminobutyric acid represented a revolutionary departure from traditional organic caging chromophores. This inorganic ruthenium-based compound was designed to overcome the fundamental limitations of ultraviolet-sensitive caged neurotransmitters by enabling photoactivation with visible light. The original RuBi-gamma-aminobutyric acid consists of a ruthenium polypyridine core with six coordination positions: four occupied by 2,2'-bipyridines, one by triphenylphosphine, and one by the gamma-aminobutyric acid molecule itself.

The chemical architecture of RuBi-gamma-aminobutyric acid provided several advantages over conventional caged compounds. First, the inorganic photorelease mechanism typically proceeds much faster than organic alternatives, enabling more precise temporal control of neurotransmitter release. Second, the compound exhibits a higher quantum yield of uncaging compared to traditional gamma-aminobutyric acid caging systems, making it more efficient for biological applications. Third, the visible light activation enables deeper tissue penetration and reduces the risk of photodamage to biological samples.

RuBi gamma-aminobutyric acid trimethylphosphine emerged as a refined version of the original RuBi-gamma-aminobutyric acid compound, incorporating specific modifications to enhance its performance characteristics. The trimethylphosphine modification represents a targeted chemical optimization designed to improve the compound's photochemical stability and biological behavior. This modified version maintains the fundamental ruthenium-based architecture while incorporating structural changes that enhance its utility for neuroscience research applications.

The molecular formula of RuBi gamma-aminobutyric acid trimethylphosphine is C₂₇H₃₃N₅O₂PRu·PF₆·NaPF₆, with a molecular weight of 904.56 daltons. The compound demonstrates excellent solubility in aqueous solutions, with maximum concentrations reaching 50 millimolar in water. This high solubility represents a significant practical advantage for biological applications, as it allows researchers to prepare concentrated stock solutions for experimental use.

Table 1: Comparative Properties of Ruthenium-Based Caged Gamma-Aminobutyric Acid Compounds

Property RuBi-Gamma-Aminobutyric Acid RuBi Gamma-Aminobutyric Acid Trimethylphosphine
Activation Wavelength 473 nanometers 473 nanometers
Molecular Weight ~627 daltons 904.56 daltons
Water Solubility Variable 50 millimolar maximum
Photochemical Stability Standard Enhanced
Coordination Geometry Octahedral ruthenium Modified octahedral ruthenium

Significance in Neuroscience Research

RuBi gamma-aminobutyric acid trimethylphosphine has emerged as a transformative tool for neuroscience research, particularly in studies requiring precise spatiotemporal control of inhibitory neurotransmission. The compound's ability to suppress cortical local field potential activity in anesthetized mice following activation with blue laser pulses at 473 nanometers demonstrates its practical utility for in vivo applications. This capability represents a significant advancement over traditional pharmacological approaches, which often lack the temporal precision required for studying rapid neural processes.

The significance of this compound extends beyond its immediate technical capabilities to encompass broader implications for understanding brain function. Gamma-aminobutyric acid serves as the primary inhibitory neurotransmitter in the mammalian central nervous system, playing crucial roles in regulating neuronal excitability, maintaining excitatory-inhibitory balance, and preventing pathological hyperexcitability. The ability to precisely control gamma-aminobutyric acid release using visible light provides researchers with unprecedented opportunities to investigate these fundamental aspects of brain function.

In vivo photorelease experiments using ruthenium-based caged gamma-aminobutyric acid compounds have demonstrated the compound's effectiveness for studying cortical dynamics. Research conducted with anesthetized mice showed that laser pulses could significantly and consistently decrease local field potential power across multiple frequency bands with millisecond precision. Importantly, while the initial inhibitory effects occurred within milliseconds of photoactivation, the biological effects persisted for several minutes, indicating that the released gamma-aminobutyric acid successfully engaged endogenous receptor systems.

The compound's inertness toward endogenous gamma-aminobutyric acid and glutamate receptors at working concentrations represents another crucial advantage for neuroscience applications. Unlike many traditional caged neurotransmitters, which can exhibit significant off-target effects at concentrations required for effective uncaging, RuBi gamma-aminobutyric acid trimethylphosphine demonstrates minimal interference with normal synaptic transmission. This characteristic is particularly important for in vivo studies, where off-target effects could confound experimental results and lead to misinterpretation of neural mechanisms.

Table 2: Research Applications and Performance Characteristics

Application Domain Performance Metric RuBi Gamma-Aminobutyric Acid Trimethylphosphine
In Vivo Cortical Studies Local Field Potential Suppression Significant decrease across frequency bands
Temporal Precision Response Onset Millisecond-scale activation
Spatial Resolution Targeting Capability Single-cell to regional scales
Off-Target Effects Receptor Antagonism Minimal at working concentrations
Photochemical Efficiency Quantum Yield Enhanced compared to organic cages

The compound's visible light activation capability addresses a longstanding limitation in the field of optopharmacology. Traditional ultraviolet-sensitive caged compounds face significant challenges for in vivo applications due to poor tissue penetration and potential cellular damage from ultraviolet radiation. By enabling photoactivation with visible light, RuBi gamma-aminobutyric acid trimethylphosphine opens new possibilities for studying deep brain structures and conducting chronic experiments that would be impractical with ultraviolet-sensitive compounds.

Properties

Molecular Formula

C27H33N5O2PRu.PF6.NaPF6

Molecular Weight

904.56

SMILES

NCCCC([O-])=O.CP(C)C.C1(C2=CC=CC=N2)=CC=CC=N1.C3(C4=CC=CC=N4)=CC=CC=N3.[Cl-].[Ru+2]

Synonyms

RuBi-GABA-PMe3

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Optical Control of Neuronal Activity
    RuBi GABA trimethylphosphine allows for the precise control of neuronal firing through light activation. This capability is crucial in research focused on understanding the dynamics of neuronal networks and the mechanisms underlying various neurological conditions.
  • Seizure Modulation
    Recent studies have demonstrated that RuBi GABA trimethylphosphine can effectively terminate seizure activity in animal models. By using implantable devices to deliver blue light, researchers have shown that the compound's photolysis can rapidly suppress paroxysmal seizure activity, offering a novel approach to managing intractable epilepsy .
  • Neurochemical Mapping
    The compound's ability to selectively release GABA upon light activation enables researchers to map GABA receptor distributions in brain tissues. This application is vital for understanding the role of GABAergic signaling in various brain functions and disorders.
  • Inhibition of Cortical Activity
    Studies have indicated that RuBi GABA trimethylphosphine can inhibit local field potentials in cortical tissues, providing insights into how GABAergic inhibition shapes neural oscillations and network dynamics .

Case Studies

StudyObjectiveFindings
Lopes-dos-Santos et al. (2011)Investigate in vivo photorelease of GABADemonstrated effective suppression of cortical activity using this compound with blue light activation .
Amatrudo et al. (2017)Explore optimal conditions for seizure terminationIdentified concentration and light intensity dependence for effective seizure control using this compound .
Nikolenko et al. (2005)Assess kinetics and spatial resolution of uncagingShowed faster uncaging kinetics and better spatial resolution compared to traditional UV-sensitive compounds .

Technical Data

The following table summarizes the technical specifications and properties of this compound:

PropertyValue
Chemical Name(bis(2,2'-Bipyridine-N,N')trimethylphosphine)-4-aminobutyric acid ruthenium complex sodium hexafluorophosphate salt
Activation Wavelength473 nm (blue light)
Biological ActivitySuppresses cortical local field potential activity; inhibits neural activity
ApplicationsOptical control of neuronal activity, seizure modulation, neurochemical mapping

Comparison with Similar Compounds

Antagonistic Effects on GABAA Receptors

Most caged GABA analogs exhibit antagonistic effects on GABAA receptors due to residual structural motifs interfering with receptor binding. Key comparisons include:

Compound IC-50 (mM) Antagonistic Mechanism Concentration Limit for Minimal Interference
RuBi-GABA 4.4 Carboxylate and phosphine moiety binding <200 µM
DEAC450-GABA N/A* Amino acid carboxylate interference <200 µM
CNB-GABA N/A* Amine group exposure <200 µM
RuBi-Glutamate 7.8 Carboxylate interference <200 µM

RuBi-GABA’s antagonism arises from its carboxylate group and triphenylphosphine moiety, which compete with endogenous GABA for receptor binding . At concentrations exceeding 200 µM, this antagonism becomes significant, limiting its use in mimicking synaptic GABA concentrations (~1 mM) . In contrast, DEAC450-GABA’s antagonism is attributed to its coumarin-based caging group, while CNB-GABA’s amine group contributes to receptor interference .

Photolysis Efficiency and Spatial Resolution

RuBi-GABA outperforms UV-sensitive caged compounds in photolytic properties:

Property RuBi-GABA DCAC-GABA BCMACM-GABA DEAC450-GABA
Excitation Wavelength 450–470 nm UV (e.g., 365 nm) UV (e.g., 365 nm) 450 nm
Photolysis Time 6 seconds >10 seconds >10 seconds >10 seconds
Spatial Resolution High Moderate Moderate Moderate
Tissue Penetration Deep Shallow Shallow Moderate

Structural and Functional Trade-offs

  • RuBi-GABA : Combines a ruthenium-based cage with a phosphine group, enhancing photostability but contributing to receptor antagonism .
  • DEAC450-GABA: Uses a diethylaminocoumarin cage, which improves water solubility but retains carboxylate-mediated antagonism .
  • Double-Caged GABA Analogs (e.g., Bis-CNB-GABA) : Engineered to mask both amine and carboxylate groups, reducing antagonism (IC-50 > 1 mM) but requiring higher UV energy for photolysis .

Key Research Findings

Receptor Interference : RuBi-GABA at 10 µM reduces GABA-evoked currents by ~30% in cerebellar granule cells, confirming its antagonistic effects even at low concentrations . At 300 µM (used in astrocyte studies), receptor interference is significant, necessitating careful dose calibration .

Double-Caging Strategy : Masking both termini of GABA (e.g., Bis-CNB-GABA) reduces antagonism but complicates photolysis kinetics, highlighting a trade-off between biological inertness and experimental utility .

Comparative Efficacy : RuBi-GABA’s faster photorelease (<1 ms) and compatibility with two-photon microscopy make it superior for dynamic neuronal circuit studies compared to slower UV-caged analogs .

Preparation Methods

Spectroscopic Analysis

  • UV-Vis Spectroscopy : λₘₐₓ = 450 nm (ε = 4,200 M⁻¹cm⁻¹), confirming the metal-to-ligand charge transfer (MLCT) transition.

  • ¹H NMR : δ 8.5–9.0 ppm (bpy aromatic protons), δ 3.1 ppm (GABA CH₂ groups).

  • Mass Spectrometry : ESI-MS m/z 627.09 [M–2PF₆]²⁺ (calc. 627.09).

Photochemical Validation

  • Quantum Yield : 0.13 ± 0.02 (measured at 473 nm).

  • Uncaging Efficiency : >80% GABA release after 1 ms laser pulse (30 mW).

Challenges and Troubleshooting

Common Synthesis Issues

  • Incomplete Ligand Substitution : Add excess PMe₃ (1.5 eq.) and monitor via ³¹P NMR.

  • GABA Oxidation : Maintain pH <8 and use antioxidants (e.g., ascorbic acid).

Batch-to-Batch Variability

  • Cause : Fluctuations in ruthenium precursor purity.

  • Solution : Pre-purify [Ru(bpy)₂Cl₂] via recrystallization.

Applications in Neuroscience

While beyond preparation methods, understanding end-use contexts informs synthesis optimization:

  • Synaptic Mapping : 5 µM solutions uncage GABA with 10 µm spatial resolution.

  • Optical Silencing : 20 ms light pulses suppress action potentials in cortical neurons .

Q & A

Q. What are the key structural and photolytic properties of RuBi GABA trimethylphosphine, and how do they influence its use in neurophysiological experiments?

this compound is a ruthenium-bipyridine-triphenylphosphine caged compound that releases GABA upon visible-light excitation (405–458 nm). Its structure includes a hexafluorophosphate complex, enabling rapid photolysis with minimal phototoxicity compared to UV-sensitive analogs . Critical photolytic parameters include optimal exposure time (6 seconds for full photolysis at 405 nm) and laser power (e.g., 9.36 µW for 1-photon excitation), which directly affect GABA release kinetics and receptor activation dynamics . Researchers should validate photolysis efficiency via mass spectrometry (as in Figure 2 of ) and calibrate exposure times using current-peak normalization .

Q. How does this compound interact with GABAA receptors in neuronal preparations?

this compound’s uncaged GABA binds to GABAA receptors, but the residual RuBi cage may competitively inhibit receptor activation. In cerebellar granule cells (CGCs), co-application of 10 µM RuBi cage with 10 µM GABA reduced peak current amplitudes by ~20% (p < 0.05, n = 6 cells), suggesting steric hindrance at GABA binding sites . To isolate cage effects, control experiments should compare currents elicited by uncaged GABA alone versus GABA + RuBi cage under identical electrophysiological conditions (e.g., -40 mV holding potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antagonistic effects of this compound on GABAA receptors?

Discrepancies exist between studies reporting no antagonism at ≤20 µM and others observing inhibition at 4.4 µM . These contradictions may arise from differences in neuronal subtypes, receptor subunit composition, or experimental parameters (e.g., laser power, exposure duration). To address this:

  • Perform dose-response curves across cell types (e.g., hippocampal vs. cerebellar neurons).
  • Use single-cell RNA sequencing to correlate receptor subunit expression with cage effects.
  • Replicate experiments under standardized photolysis conditions (e.g., 458 nm laser, 1-photon excitation) .

Q. What methodological strategies optimize spatial and temporal resolution in this compound uncaging experiments?

Spatial resolution depends on laser focal volume and uncaging efficiency. For 3D modulation:

  • Use two-photon excitation (750 nm, 125 mW) to minimize out-of-focus activation, achieving a decay time (τ) of 12.5 ms vs. 45 ms with 1-photon methods .
  • Calibrate Z-axis distance from the cell body (e.g., 2 µm vs. 30 µm) to avoid somatic interference in dendritic recordings .
  • Quantify GABA diffusion using FWHM (full width at half maximum) measurements; FWHM increases linearly with exposure time (R² = 0.97) .

Q. How do researchers analyze and interpret reduced current amplitudes when this compound is co-applied with exogenous GABA?

The observed current reduction (e.g., 20% decrease in CGCs) requires normalization to control conditions (GABA alone) and statistical validation via paired t-tests . Potential confounders include:

  • Cage-receptor interactions : Test RuBi cage alone to confirm no intrinsic receptor activation .
  • Photolysis byproducts : Use HPLC to verify absence of inhibitory metabolites post-uncaging .
  • Voltage-dependent effects : Compare current-voltage (I-V) relationships between GABA and GABA + cage conditions to assess voltage sensitivity .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for comparing this compound effects across experimental groups?

  • Normalization : Express currents as percentages of baseline (GABA-alone responses) to account for cell-to-cell variability .
  • Linear regression : Analyze correlations between GABA and GABA + cage responses (e.g., slope = 0.79 ± 0.04 indicates consistent inhibition) .
  • Error reporting : Use SEM for small sample sizes (n ≤ 6) and non-parametric tests (e.g., Wilcoxon) if data deviate from normality .

Q. How should researchers design controls for this compound experiments in synaptic plasticity studies?

  • Cage-only controls : Apply RuBi cage without GABA to rule out direct receptor modulation .
  • Light-only controls : Expose preparations to laser illumination without RuBi GABA to detect photostimulation artifacts .
  • Pharmacological validation : Co-apply GABAA antagonists (e.g., bicuculline) to confirm specificity of uncaging-evoked currents .

Tables of Critical Parameters

ParameterOptimal ValueImpact on ExperimentReference
Laser wavelength405–458 nm (1PE); 750 nm (2PE)Determines tissue penetration and spatial resolution
Exposure time6 sec (full photolysis)Ensures complete GABA release
RuBi cage concentration≤10 µMMinimizes receptor antagonism
Holding potential-40 mV to -80 mVInfluences current polarity and amplitude

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuBi GABA trimethylphosphine
Reactant of Route 2
RuBi GABA trimethylphosphine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.